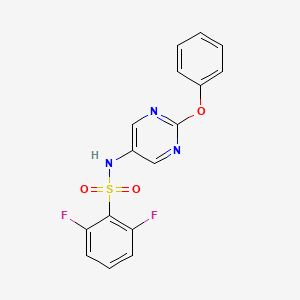![molecular formula C21H27N3O3 B6429230 N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide CAS No. 1705927-05-4](/img/structure/B6429230.png)
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide (N-OPPC) is a newly synthesized compound that has been studied for its potential applications in a variety of scientific research fields. This compound has been found to have a wide range of biochemical and physiological effects, and its synthesis method has been well-studied.
Aplicaciones Científicas De Investigación
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide has been studied for its potential applications in a variety of scientific research fields. For example, it has been used in the study of the mechanism of action of drugs and their effects on cell signaling pathways. It has also been used in the study of enzyme inhibition and the regulation of gene expression. Furthermore, N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide has been studied for its potential applications in the field of cancer research, as it has been found to have anti-tumor properties.
Mecanismo De Acción
The exact mechanism of action of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide is not yet fully understood. However, it has been suggested that N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). In addition, it has been proposed that N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide may also act by blocking the activity of certain receptors, such as the estrogen receptor.
Biochemical and Physiological Effects
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide has been found to have a wide range of biochemical and physiological effects. For example, it has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, it has been found to have a positive effect on the regulation of gene expression and the modulation of cell signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide has several advantages when used in laboratory experiments. For example, it is relatively easy to synthesize and is readily available. In addition, it is stable and can be stored for long periods of time. However, N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide also has some limitations. For instance, it has a relatively short half-life and is rapidly metabolized by the body.
Direcciones Futuras
The potential future directions for N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide research include further exploration of its mechanism of action, its potential applications in cancer research, and its potential use in the development of novel drugs. In addition, further research could be conducted to explore the potential therapeutic benefits of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide in various diseases and conditions. Finally, further research could be conducted to explore the potential of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide as an adjuvant therapy for other drugs.
Métodos De Síntesis
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide can be synthesized via a two-step reaction. The first step involves the reaction of 4-hydroxybenzaldehyde with 1-methyl-1H-pyrazol-4-yl methanol, which yields an intermediate product. This intermediate product is then reacted with oxalyl chloride in the presence of a base to yield N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide as the final product.
Propiedades
IUPAC Name |
N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c25-20(21(8-12-27-13-9-21)18-4-2-1-3-5-18)23-19-14-22-24(16-19)15-17-6-10-26-11-7-17/h1-5,14,16-17H,6-13,15H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVVMFXXZOGWCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NC(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethoxypyrimidin-5-yl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B6429154.png)


![2,6-difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide](/img/structure/B6429166.png)
![N-[2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl]-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide](/img/structure/B6429178.png)
![N-[(5-benzoylthiophen-2-yl)methyl]-4-bromobenzamide](/img/structure/B6429195.png)
![methyl 2-({3-oxo-3H-spiro[2-benzofuran-1,4'-piperidine]-1'-yl}carbonyl)benzoate](/img/structure/B6429208.png)
![methyl 2-({3-oxo-3H-spiro[2-benzofuran-1,3'-piperidine]-1'-yl}carbonyl)benzoate](/img/structure/B6429210.png)
![2,5-dimethyl-N-[(1-phenylpyrrolidin-2-yl)methyl]furan-3-carboxamide](/img/structure/B6429216.png)
![N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3,5-bis(trifluoromethyl)benzamide](/img/structure/B6429222.png)
![N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzenesulfonamide](/img/structure/B6429236.png)
![N-[2-(2-chlorophenyl)-2-methoxyethyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B6429239.png)
![11-cyclopropanecarbonyl-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene](/img/structure/B6429245.png)
![11-(4-chlorobenzoyl)-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene](/img/structure/B6429255.png)